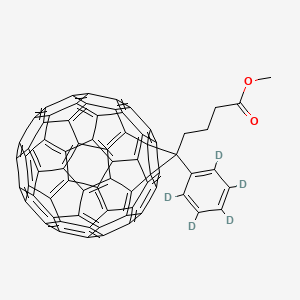
(3,5-Dimethylphenyl)methanethiol
描述
(3,5-Dimethylphenyl)methanethiol is an organic compound with the molecular formula C9H12S. It is characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions and a methanethiol group attached to the phenyl ring. This compound is known for its distinct odor and is used in various chemical applications.
作用机制
Target of Action
Methanethiol, a related compound, has been shown to interact with various enzymes and proteins, such as selenium-binding protein 1 (selenbp1) and methyltransferase-like protein 7b (mettl7b) .
Mode of Action
Methanethiol, a similar compound, is known to be rapidly degraded through the methanethiol oxidase (mto) activity of selenbp1 . This interaction could potentially lead to changes in cellular metabolism and signaling pathways .
Biochemical Pathways
(3,5-Dimethylphenyl)methanethiol may potentially affect sulfur metabolism, similar to methanethiol . Methanethiol is involved in various biochemical pathways, including the hydrogenotrophic pathway and the methylotrophic pathway . Dysregulation of these pathways can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and excretions .
Result of Action
For instance, methanethiol contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, salinity has been identified as an important environmental factor regulating natural DMS and MeSH net accumulations in a temperate estuarine system . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)methanethiol typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows:
3,5-Dimethylbenzyl chloride+NaHS→this compound+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
化学反应分析
Types of Reactions
(3,5-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(3,5-Dimethylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
相似化合物的比较
Similar Compounds
- (4-Methylphenyl)methanethiol
- (2,6-Dimethylphenyl)methanethiol
- (3,4-Dimethylphenyl)methanethiol
Uniqueness
(3,5-Dimethylphenyl)methanethiol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the methanethiol group also imparts distinct characteristics compared to other similar compounds.
属性
IUPAC Name |
(3,5-dimethylphenyl)methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZCENBBGPLSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CS)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75155-96-3 | |
| Record name | (3,5-dimethylphenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3429495.png)
![Ethyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B3429513.png)

![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3429526.png)
![2-{[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3429534.png)

![4-(4-fluorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3429552.png)
![Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate](/img/structure/B3429556.png)





